synthesis of 3-Amino-5-phenylamino-1,2,4-thiadiazole
synthesis of 3-Amino-5-phenylamino-1,2,4-thiadiazole
An In-Depth Technical Guide to the Synthesis of 3-Amino-5-phenylamino-1,2,4-thiadiazole
Authored by: A Senior Application Scientist
Foreword: The Strategic Importance of the 1,2,4-Thiadiazole Scaffold
The 1,2,4-thiadiazole ring system is a privileged scaffold in medicinal chemistry and materials science.[1][2] This five-membered heterocycle, containing one sulfur and two nitrogen atoms, serves as a versatile pharmacophore in the design of novel therapeutic agents. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][4][5][6] The unique electronic and steric properties of the thiadiazole ring allow it to act as a bioisostere for other functional groups, enhancing molecular interactions with biological targets and improving pharmacokinetic profiles.[7]
This guide focuses on the synthesis of a specific, unsymmetrically substituted derivative: 3-Amino-5-phenylamino-1,2,4-thiadiazole . This molecule combines the core thiadiazole structure with two distinct amino functionalities, making it a valuable building block for the development of more complex molecules and a target of interest for biological screening. The primary synthetic challenge lies in the controlled, regioselective construction of the heterocyclic ring to yield the desired 3,5-disubstituted pattern.
This document provides a comprehensive overview of the most robust and field-proven synthetic methodology for this target compound: the intramolecular oxidative cyclization of a key thiourea precursor. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Part 1: The Core Synthetic Strategy: Oxidative N-S Bond Formation
The most efficient and widely adopted strategy for synthesizing 5-amino-1,2,4-thiadiazole derivatives involves the intramolecular oxidative cyclization of an appropriate thiourea intermediate.[8][9] This approach is favored for its operational simplicity, use of readily available starting materials, and generally good yields.
The overall synthetic logic proceeds in two conceptual stages, which can often be performed in a single pot:
-
Formation of the Precursor: Synthesis of the key intermediate, 1-phenyl-3-guanylthiourea, from common starting materials.
-
Oxidative Cyclization: Intramolecular dehydrogenative N-S bond formation to construct the 1,2,4-thiadiazole ring.
Logical Workflow of the Synthesis
Caption: High-level workflow for the synthesis of the target compound.
Mechanistic Insights: The Rationale Behind the Reaction
Understanding the reaction mechanism is critical for troubleshooting and optimization. The process hinges on the nucleophilicity of the nitrogen atoms in guanidine and the electrophilicity of the isothiocyanate, followed by a controlled oxidation.
Step A: Formation of 1-Phenyl-3-guanylthiourea
The synthesis begins with the nucleophilic attack of one of the amino groups of guanidine on the electrophilic carbon atom of phenyl isothiocyanate. Guanidine is a strong base and a potent nucleophile due to the resonance stabilization of its conjugate acid. This step typically proceeds readily at room temperature without the need for a catalyst, forming the acyclic thiourea intermediate. The choice of a non-protic solvent like DMF or THF is common to ensure solubility of the reactants.
Step B: Intramolecular Oxidative N-S Bond Formation
This is the key ring-forming step. The thiourea intermediate exists in tautomeric equilibrium with its imidoyl form. An oxidizing agent facilitates the removal of two hydrogen atoms—one from the thiol group of the tautomer and one from a nitrogen atom—to form the stable N-S bond of the thiadiazole ring.[8][9]
Molecular iodine (I₂) is a common and effective oxidant for this transformation. The proposed mechanism involves the formation of a sulfenyl iodide intermediate, which is then susceptible to intramolecular nucleophilic attack by a nitrogen atom, followed by elimination of HI to yield the final heterocyclic product.
Proposed Reaction Mechanism
Caption: Key steps in the oxidative cyclization mechanism.
Part 2: Experimental Protocol and Data
This section provides a detailed, self-validating protocol for the . The validation of the synthesis relies on the rigorous characterization of the final product.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Supplier Notes |
| Phenyl Isothiocyanate | C₇H₅NS | 135.19 | 103-72-0 | Use freshly distilled or high-purity grade (>98%) |
| Guanidine Hydrochloride | CH₅N₃·HCl | 95.53 | 50-01-1 | Must be converted to free base before use |
| Sodium Methoxide | CH₃ONa | 54.02 | 124-41-4 | 25 wt. % solution in methanol or solid |
| Iodine (I₂) | I₂ | 253.81 | 7553-56-2 | Resublimed grade recommended |
| Methanol (MeOH) | CH₄O | 32.04 | 67-56-1 | Anhydrous grade |
| Diethyl Ether | C₄H₁₀O | 74.12 | 60-29-7 | Anhydrous grade |
Step-by-Step Synthesis Protocol
Step 1: Preparation of Guanidine Free Base
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve guanidine hydrochloride (9.55 g, 0.10 mol) in methanol (100 mL).
-
To this solution, add a solution of sodium methoxide (25 wt. % in methanol, 21.6 g, 0.10 mol) dropwise at 0 °C (ice bath).
-
Stir the resulting suspension for 1 hour at room temperature. A white precipitate of sodium chloride will form.
-
Filter the mixture to remove the NaCl precipitate. The resulting filtrate contains guanidine free base in methanol and should be used immediately in the next step.
Expert Insight: The in-situ preparation of guanidine free base is crucial as it is hygroscopic and unstable upon prolonged storage. Precise stoichiometric addition of the base is necessary to avoid excess base which can lead to side reactions with the isothiocyanate.
Step 2: Formation of 1-Phenyl-3-guanylthiourea Intermediate
-
Transfer the methanolic guanidine solution to a 500 mL flask.
-
Add phenyl isothiocyanate (13.52 g, 0.10 mol) dropwise to the stirred solution at room temperature.
-
Allow the reaction to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexane).
Step 3: Oxidative Cyclization
-
To the reaction mixture containing the thiourea intermediate, add a solution of iodine (25.4 g, 0.10 mol) in methanol (50 mL) portion-wise over 30 minutes. The solution will turn dark brown.
-
Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 2-3 hours, or until TLC analysis indicates the consumption of the intermediate.
-
Cool the reaction mixture to room temperature.
Step 4: Work-up and Purification
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of the excess iodine disappears.
-
Reduce the volume of the solvent under reduced pressure using a rotary evaporator.
-
Add cold water (100 mL) to the residue. A solid precipitate should form.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water, followed by a small amount of cold diethyl ether to remove non-polar impurities.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or isopropanol) to afford pure 3-Amino-5-phenylamino-1,2,4-thiadiazole as a crystalline solid.
Characterization and Validation Data
The identity and purity of the synthesized compound must be confirmed through spectroscopic and physical analysis.
| Property | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | Approx. 134-143 °C (Isomeric compounds have similar ranges)[10] |
| Molecular Formula | C₈H₈N₄S |
| Molecular Weight | 192.24 g/mol |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~9.8 (s, 1H, -NH-Ph), δ 7.5-7.7 (m, 2H, Ar-H), δ 7.2-7.4 (m, 2H, Ar-H), δ 6.9-7.1 (m, 1H, Ar-H), δ ~7.0 (s, 2H, -NH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~175 (C3-NH₂), δ ~168 (C5-NHPh), δ ~140 (Ar-C), δ ~129 (Ar-CH), δ ~122 (Ar-CH), δ ~118 (Ar-CH) |
| IR (KBr, cm⁻¹) | 3450-3300 (N-H stretch, amino), 3200-3100 (N-H stretch, phenylamino), 1620 (C=N stretch), 1580 (N-H bend), ~700 (C-S stretch) |
| Mass Spec (ESI-MS) | m/z 193.05 [M+H]⁺ |
Trustworthiness Note: The protocol is considered self-validating when the experimental data obtained from the synthesized product aligns with the expected characterization data listed above. A sharp melting point and clean NMR spectra are primary indicators of high purity.
Part 3: Safety and Handling Considerations
-
Phenyl Isothiocyanate: Is a lachrymator and is toxic. Handle only in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Methoxide: Is corrosive and flammable. Avoid contact with skin and eyes.
-
Iodine: Is harmful if inhaled or swallowed and can cause skin irritation. Handle with care.
-
Solvents: Methanol and diethyl ether are flammable. Ensure all heating is performed using a heating mantle and that no ignition sources are present.
Conclusion
The via the oxidative cyclization of 1-phenyl-3-guanylthiourea is a reliable and efficient method suitable for laboratory-scale preparation. The causality of the experimental choices is rooted in fundamental principles of nucleophilicity, electrophilicity, and redox chemistry. By following the detailed protocol and adhering to safety precautions, researchers can successfully synthesize this valuable heterocyclic building block for further investigation in drug discovery and materials science. The rigorous analytical characterization serves as the final validation of a successful synthetic endeavor.
References
-
Chai, L., Xu, Y., Ding, T., Fang, X., Zhang, W., Wang, Y., Lu, M., Xu, H., & Yang, X. (2017). One-pot synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from nitriles and thioamides via I2-mediated oxidative formation of an N–S bond. RSC Advances, 7(74), 47069-47076. [Link]
-
Antony, M. P., Chakravarthy, J. A. S., & Ila, H. (2024). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry, 89(7), 4453–4460. [Link]
-
Semantic Scholar. (n.d.). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH-DMF-Promoted Dehydrogenative Intramolecular N-S Bond Formation. [Link]
-
ResearchGate. (2017). Synthesis of 3,5-disubstituted 1,2,4-thiadiazoles (A) previous work: From thioamides. (B) Present work: from amides. [Link]
-
Matysiak, J. (2018). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate. [Link]
-
Gomha, S. M., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8614. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles. [Link]
-
ResearchGate. (2020). Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N-S Bond Formation. [Link]
-
Oniga, S., et al. (2014). Synthesis of new 2-phenylamino-5-[(α-acylamino)-p-x-stiryl]-1,3,4-thiadiazole compounds. Farmacia, 62(2), 396-406. [Link]
-
Sharma, S., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8105. [Link]
Sources
- 1. One-pot synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from nitriles and thioamides via I2-mediated oxidative formation of an N–S bond - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. 3-Amino-5-phenyl-1,2,4-thiadiazole, 96% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
